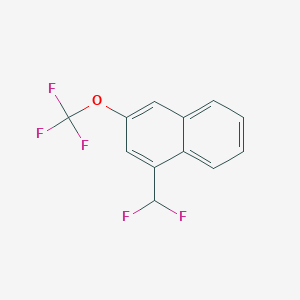
1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents . This process can be carried out under mild conditions, often using photochemical or catalytic methods to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene exerts its effects is primarily through its interactions with molecular targets in chemical and biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . This can lead to alterations in molecular pathways and biological activities, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- 1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene
- 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene
- 1-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene
Uniqueness: 1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity, physical properties, and biological interactions, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H7F5O |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)10-6-8(18-12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clave InChI |
JBCOASQZOBCJCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


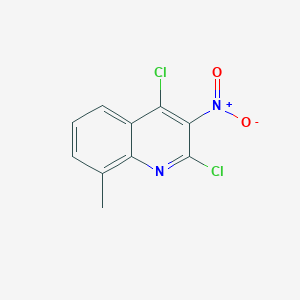
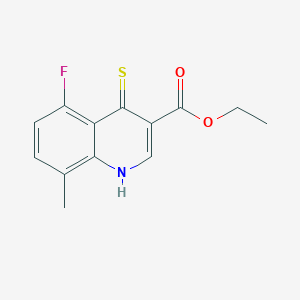
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
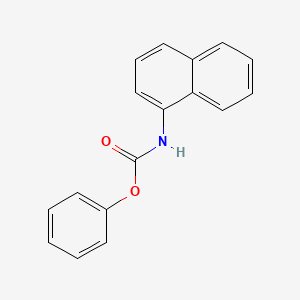
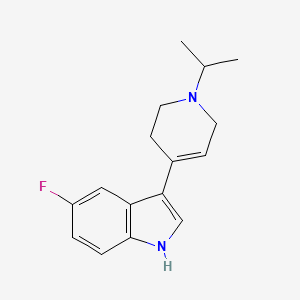



![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)


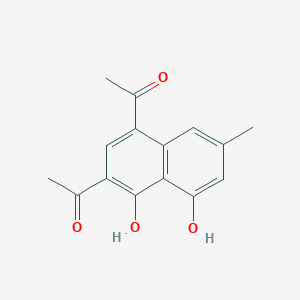
![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)

